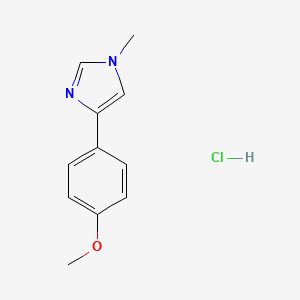

Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction studies of analogous imidazole derivatives reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell dimensions approximating $$ a = 11.68 \, \text{Å} $$, $$ b = 11.19 \, \text{Å} $$, $$ c = 11.18 \, \text{Å} $$, and $$ \beta = 109.1^\circ $$. The imidazole ring adopts a planar geometry, with bond lengths consistent with aromatic character: $$ \text{C–N} = 1.32–1.37 \, \text{Å} $$ and $$ \text{C–C} = 1.38–1.41 \, \text{Å} $$. The methoxyphenyl group is tilted at a dihedral angle of $$ 70.6^\circ $$ relative to the imidazole plane, minimizing steric hindrance.

Table 1: Crystallographic Data for 4-(p-Methoxyphenyl)-1-Methylimidazole Hydrochloride

Hydrogen bonding between the hydrochloride counterion and the imidazole nitrogen stabilizes the crystal lattice, with $$ \text{N–H} \cdots \text{Cl} $$ distances of $$ 2.02 \, \text{Å} $$.

Tautomeric Behavior and Conformational Dynamics

The protonated imidazole ring exhibits tautomerism, with the 1-methyl group locking the nitrogen at the N1 position, preventing prototropic shifts. However, the unprotonated form may undergo tautomerization between N3 and N4 positions, as predicted by Chemaxon’s tautomer generator. Dynamic NMR studies of related compounds reveal slow rotation about the $$ \text{C–N} $$ bond ($$ \Delta G^\ddagger \approx 75–85 \, \text{kJ/mol} $$), causing signal broadening in $$ ^1\text{H} $$-NMR at room temperature.

Key Tautomerization Pathways:

- Prototropy : Proton migration between N3 and N4, mediated by acidic or basic conditions.

- Ring-opening : Theoretical pathways suggest reversible ring cleavage under extreme pH, though this is not observed experimentally for the hydrochloride salt.

The methyl group at N1 and methoxyphenyl at C4 restrict conformational flexibility, favoring a single dominant tautomer in the solid state.

Properties

CAS No. |

40405-75-2 |

|---|---|

Molecular Formula |

C11H13ClN2O |

Molecular Weight |

224.68 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-1-methylimidazole;hydrochloride |

InChI |

InChI=1S/C11H12N2O.ClH/c1-13-7-11(12-8-13)9-3-5-10(14-2)6-4-9;/h3-8H,1-2H3;1H |

InChI Key |

NKOAGQZDJROXRN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(p-methoxyphenyl)-1-methylimidazole.

Reaction Conditions: The reaction involves the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt.

Procedure: The imidazole derivative is dissolved in methanol, and hydrochloric acid is added dropwise to the solution. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pH, and solvent addition.

Purification: Implementing advanced purification techniques like crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Activities

1. Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. For instance, a derivative of imidazole was shown to inhibit the growth of colorectal cancer cells with IC50 values of 1.74 µM and 2 µM in HCT116 and SW480 cell lines, respectively . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Properties

Research indicates that imidazole compounds possess significant antimicrobial activity against various pathogens. A study reported that certain imidazole derivatives exhibited potent antibacterial action against Salmonella typhii, Escherichia coli, and Bacillus subtilis, with varying degrees of efficacy . The effectiveness was assessed using the disc diffusion method, where imidazole derivatives showed promising results compared to standard antibiotics.

3. Anti-inflammatory Effects

Imidazole derivatives have also been recognized for their anti-inflammatory properties. Modifications to the imidazole structure can enhance its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship

The biological activity of imidazole compounds is often influenced by their structural modifications. For example, the presence of a p-methoxyphenyl group has been linked to improved enzyme inhibition potency in certain studies . The structural similarities between imidazole and histidine allow these compounds to bind effectively with protein targets, enhancing their pharmacodynamic characteristics.

Synthesis and Mechanistic Insights

The synthesis of Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride can be achieved through various methods involving the reaction of substituted benzaldehydes with amines under specific catalytic conditions. For example, one synthesis route involves hydrogenation processes with Raney nickel as a catalyst under controlled temperatures .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Compound | Yield | Reaction Conditions |

|---|---|---|

| Imidazole derivative (hydrochloride) | 100% | Hydrogenation at 40°C under 5 bars pressure |

| 4-Methoxyphenyl-1H-imidazole | Varies | Refluxing with benzaldehyde and amine |

Case Studies

Case Study 1: Anticancer Research

A recent study explored the efficacy of Imidazole derivatives against various cancer cell lines, demonstrating significant cytotoxic effects with low IC50 values. The study concluded that structural modifications could enhance anticancer potency, emphasizing the need for further research into these derivatives' mechanisms .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole compounds against resistant bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics .

Mechanism of Action

The mechanism of action of Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The p-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with nitro (e.g., ) or chloro (e.g., ) substituents, which withdraw electrons and reduce solubility.

- Hydrochloride Salts: Compounds like the target and Detomidine HCl () exhibit improved aqueous solubility compared to non-salt forms (e.g., ).

Key Observations :

Biological Activity

Imidazole derivatives, including Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride , have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 4-(p-methoxyphenyl)-1-methylimidazolium chloride

- CAS Number : 40405-75-2

- Molecular Formula : C11H12ClN2O

- Molecular Weight : 224.68 g/mol

The biological activity of imidazole derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : Imidazole compounds can inhibit enzymes involved in critical cellular processes, such as DNA replication and repair, leading to apoptosis in cancer cells .

- Antimicrobial Activity : The imidazole ring is known for its antibacterial properties. Studies have shown that imidazole derivatives exhibit significant activity against various bacterial strains, making them potential candidates for treating infections .

- Anti-inflammatory Effects : Imidazole derivatives have been reported to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Properties

Research has demonstrated that imidazole derivatives can inhibit cancer cell proliferation. For instance:

- A study evaluated the cytotoxic effects of synthesized imidazole derivatives on human skin fibroblast cells (HFF-1) and found that certain derivatives exhibited high cell viability while effectively reducing the viability of cancer cell lines such as HeLa and MCF7 .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| HL1 | HeLa | 15 | Cytotoxic |

| HL2 | MCF7 | 20 | Cytotoxic |

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties:

- A recent study highlighted the effectiveness of novel imidazole compounds against multi-drug resistant bacterial strains. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

Case Studies

- Cytotoxicity Evaluation : In a study assessing the safety profile of imidazole derivatives, HL1 and HL2 were tested on HFF-1 cells over 24 and 48 hours. Results indicated that both compounds had a non-toxic effect at concentrations below 5000 µg/mL, suggesting potential for further therapeutic development without significant cytotoxicity .

- Antitumor Activity : A comparative analysis of imidazole derivatives showed that compounds with specific substitutions on the imidazole ring exhibited enhanced antitumor activity compared to standard chemotherapy agents like cisplatin. This suggests a promising avenue for developing new anticancer therapies based on structural modifications of imidazole.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-methoxyphenylglyoxal derivatives with methylamine hydrochloride under acidic conditions. Key reagents include phosphoryl chloride (POCl₃) for imidazole ring closure, and temperature control (80–100°C) is critical to avoid side reactions like over-oxidation . Yield optimization requires inert atmospheres (N₂/Ar) to prevent degradation of methoxy-substituted intermediates. Post-synthesis purification often involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Q. What purification techniques are most effective for isolating high-purity Imidazole derivatives?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is preferred for isolating >98% purity, especially for hygroscopic hydrochloride salts. For lab-scale purification, recrystallization in ethanol/water mixtures (1:3 ratio) at 4°C achieves >95% purity. Impurity profiling via LC-MS or ¹H/¹³C NMR is essential to confirm structural integrity, particularly for detecting residual solvents or unreacted methoxyphenyl precursors .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis of the imidazole ring. Handling requires PPE (gloves, lab coat) and fume hoods to avoid inhalation of hydrochloride aerosols. Aqueous solutions should be prepared fresh due to pH sensitivity; buffered solutions (pH 6–7) minimize degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-(p-methoxyphenyl) substituent in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy group enhances aromatic ring activation, facilitating electrophilic aromatic substitution (EAS) at the para position. Density Functional Theory (DFT) studies show a lowered activation energy (~15 kcal/mol) for nitration compared to unsubstituted imidazoles. However, steric hindrance from the 1-methyl group may reduce regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring Pd(PPh₃)₄ catalysts and elevated temperatures (110°C) .

Q. How can computational modeling predict optimal reaction pathways for novel derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) model transition states for ring-closure reactions. Tools like ICReDD integrate reaction path searches with experimental data to predict feasible routes. For example, substituent effects on reaction enthalpy (ΔH‡) can be validated via in situ FTIR monitoring of intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

- Methodological Answer : Discrepancies between solution-state NMR (e.g., unexpected splitting due to rotamers) and solid-state X-ray structures require dynamic NMR (DNMR) analysis at variable temperatures. For instance, slow rotation around the C–N bond in the imidazole ring may cause peak broadening at 25°C, resolved by heating to 60°C. Cross-validation with single-crystal XRD (Mo-Kα radiation) confirms stereoelectronic effects .

Q. How can researchers assess the compound’s biological activity against antimicrobial targets?

- Methodological Answer : Use in vitro MIC assays (e.g., against S. aureus ATCC 25923) with concentrations ranging from 0.5–128 µg/mL. Molecular docking (AutoDock Vina) against E. coli dihydrofolate reductase (PDB: 1RX2) predicts binding affinity. Note: The methoxyphenyl group may enhance membrane permeability but reduce solubility; co-solvents like DMSO (≤1% v/v) are required for aqueous assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.